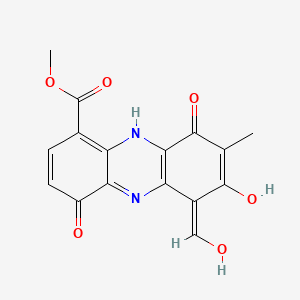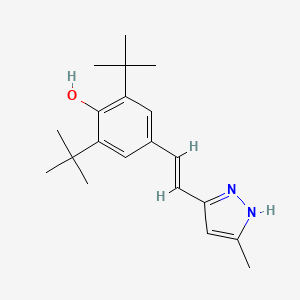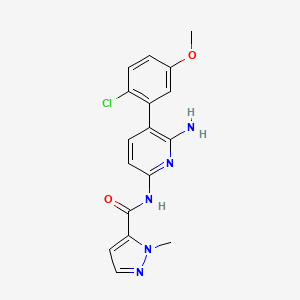
PF-04531083
Übersicht
Beschreibung
Pf-04531083: ist ein selektiver Natriumkanal-Nav1.8-Blocker. Es ist eine oral verfügbare, potente und selektive Verbindung, die für ihre potenzielle Anwendung bei der Behandlung von neuropathischen und entzündungsbedingten Schmerzen untersucht wurde . Der chemische Name von this compound ist N-[6-Amino-5-(2-Chlor-5-methoxyphenyl)-2-pyridinyl]-1-methyl-1H-pyrazol-5-carboxamid .
Herstellungsmethoden
Die Herstellung von this compound beinhaltet mehrere Syntheserouten und ReaktionsbedingungenDas Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, um eine hohe Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Pf-04531083 has several scientific research applications, including:
Chemistry: Used as a research tool to study sodium channel blockers and their effects on ion channels.
Biology: Investigated for its potential role in modulating neuronal excitability and synaptic plasticity.
Medicine: Explored as a potential treatment for neuropathic and inflammatory pain.
Industry: Utilized in the development of new pain management therapies and as a reference compound in drug discovery .
Wirkmechanismus
- By blocking NaV1.8, PF-04531083 modulates pain perception and may be useful in treating neuropathic and inflammatory pain .
- Downstream effects include reduced pain signaling, altered neurotransmitter release, and modulation of neuronal firing patterns .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
PF-04531083 plays a significant role in biochemical reactions, particularly as a selective Nav1.8 blocker . Nav1.8 is a voltage-gated sodium channel, predominantly expressed in the peripheral nervous system and linked to various pain disorders . By blocking this channel, this compound can potentially alleviate neuropathic and inflammatory pain .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to block the Nav1.8 sodium channel . This action can influence cell function by altering neuronal excitability, synaptic plasticity, and other cellular processes . In Pitt Hopkins Syndrome (PTHS) mouse models, for instance, this compound has been shown to normalize neuron function, brain circuit activity, and behavioral abnormalities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Nav1.8 sodium channel . As a selective Nav1.8 blocker, it binds to this channel, inhibiting its function and thereby altering neuronal excitability . This can lead to changes in gene expression and other molecular-level effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For example, in a study assessing its effect on heat pain in healthy volunteers, the compound showed effectiveness at different time points
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with dosage . For instance, in PTHS mouse models, it was found to be effective at rescuing central nervous system phenotypes
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its role as a Nav1.8 blocker, it may interact with enzymes or cofactors related to this sodium channel
Transport and Distribution
Given its role as a Nav1.8 blocker, it may interact with transporters or binding proteins related to this sodium channel .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the available literature. As a Nav1.8 blocker, it is likely to be localized where these sodium channels are present
Vorbereitungsmethoden
The preparation of Pf-04531083 involves several synthetic routes and reaction conditionsThe final product is obtained through a series of purification steps to ensure high purity .
Analyse Chemischer Reaktionen
Pf-04531083 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Forschungswerkzeug zur Untersuchung von Natriumkanalblockern und deren Auswirkungen auf Ionenkanäle verwendet.
Biologie: Untersucht wegen seiner potenziellen Rolle bei der Modulation der neuronalen Erregbarkeit und synaptischen Plastizität.
Medizin: Als potenzielle Behandlung für neuropathische und entzündungsbedingte Schmerzen untersucht.
Industrie: Einsatz bei der Entwicklung neuer Therapien zur Schmerzbehandlung und als Referenzverbindung in der Arzneimittelforschung .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Blockierung des Natriumkanals Nav1.8. Diese Hemmung reduziert die Erregbarkeit von Neuronen und verringert so die Übertragung von Schmerzsignalen. Die beteiligten molekularen Zielstrukturen und Pfade umfassen die spannungsabhängigen Natriumkanäle, die eine entscheidende Rolle bei der Entstehung und Ausbreitung von Aktionspotenzialen in Neuronen spielen .
Vergleich Mit ähnlichen Verbindungen
Pf-04531083 ist einzigartig in seiner hohen Selektivität und Potenz als Natriumkanal-Nav1.8-Blocker. Ähnliche Verbindungen umfassen:
A-803467: Ein weiterer Natriumkanalblocker, der in der Schmerzforschung eingesetzt wird.
VX-150: Eine Verbindung, die zur Schmerzbehandlung untersucht wurde, aber in klinischen Studien abgebrochen wurde.
VX-548: Aktuell in klinischen Studien zur Schmerzbehandlung.
HRS4800: Eine Verbindung in klinischen Studien zur Schmerzbehandlung.
JMKX000623: Eine weitere Verbindung in klinischen Studien zur Schmerzbehandlung .
This compound zeichnet sich durch seine spezifische Zielrichtung auf Nav1.8 und seine potenziellen therapeutischen Anwendungen in der Schmerzbehandlung aus.
Eigenschaften
IUPAC Name |
N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJGMDIPCQOGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079400-07-9 | |
| Record name | PF-04531083 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079400079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pf-04531083 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04531083 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40497CY7Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
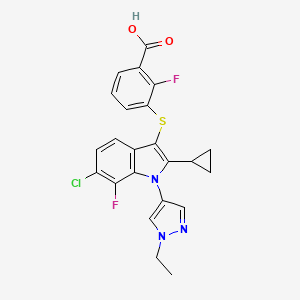

![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)
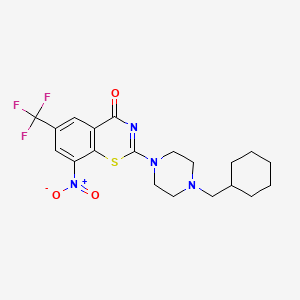
![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)
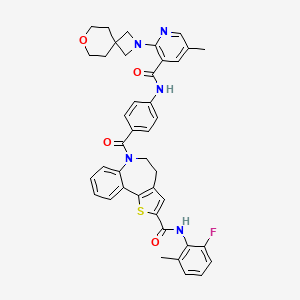

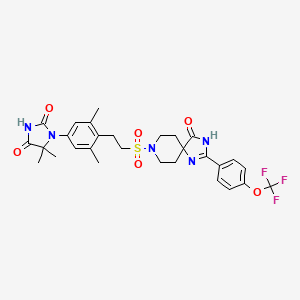
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride](/img/structure/B609861.png)

![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)
